Thieno[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
Thieno[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused ring system composed of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine-5-carboxylic acid is a derivative of thieno[2,3-b]pyridine, which is known for its pharmacological and biological utility . Thieno[2,3-b]pyridines have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Therefore, it can be inferred that this compound may also target similar proteins or enzymes.
Mode of Action
Based on the known activities of thieno[2,3-b]pyridines, it can be hypothesized that this compound interacts with its targets, such as pim-1 kinase, to exert its effects .
Biochemical Pathways
Given that thieno[2,3-b]pyridines are known to inhibit pim-1 kinase , it is likely that this compound may affect pathways involving this kinase. Pim-1 kinase is involved in several cellular processes, including cell cycle progression, apoptosis, and transcription.
Result of Action
Based on the known activities of thieno[2,3-b]pyridines, it can be hypothesized that this compound may have anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[2,3-b]pyridine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reductive cyclization of 2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothis compound using stannous chloride dihydrate . Another method includes the interaction of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothis compound with α-mercaptoalkanoic acids and triethylamine in aqueous acetone at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include stannous chloride for reduction, thionyl chloride for the formation of acid chlorides, and various bases for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive cyclization can yield tetrahydropyrido[3’,2’:4,5]thieno[2,3-b][1,4]thiazines, which have shown potent inhibitory activity against certain cancer cell lines .
Scientific Research Applications
Thieno[2,3-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-5-carboxylic acid can be compared with other similar compounds, such as:
Thiazolo[3,2-a]pyridines: These compounds also feature a fused ring system and exhibit various biological activities, including anticancer and antimicrobial properties.
Pyrido[3’,2’4,5]thieno[2,3-b][1,4]thiazines: These derivatives have shown potential as smooth muscle relaxants and potassium channel-opening agents.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
thieno[2,3-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFURAFRCAVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117390-38-2 |
Source
|
Record name | thieno[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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